molecular formula C25H21NO3 B284744 2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one

2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one

Cat. No. B284744
M. Wt: 383.4 g/mol
InChI Key: OOFSHCOVDHANAX-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is also known by its chemical name, 2-(2-benzoxazolyl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one is not fully understood. However, it is believed that the compound exerts its antimicrobial and antifungal effects by inhibiting the growth and replication of microorganisms. It is also believed that the compound exerts its anticancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one have been extensively studied. This compound has been found to exhibit a range of effects on various biological systems. For example, it has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been found to exhibit potential use in the development of fluorescent probes for biological imaging.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its potential use in the development of fluorescent probes for biological imaging. Another advantage is its potential use as a drug target for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one. One potential direction is the further investigation of its mechanism of action. Another potential direction is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to explore its potential use as a drug target for the treatment of various diseases. Finally, the development of more potent derivatives of this compound could lead to the development of new drugs with improved efficacy.

Synthesis Methods

The synthesis of 2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one can be achieved through various methods. One of the most common methods is the condensation reaction of 2-aminobenzoxazole with 4-methylacetophenone and 4-ethoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one has been extensively studied in scientific research due to its potential use in various fields. This compound has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been shown to have potential use in the development of fluorescent probes for biological imaging and as a potential drug target for the treatment of various diseases.

properties

Molecular Formula

C25H21NO3

Molecular Weight

383.4 g/mol

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H21NO3/c1-3-28-20-14-10-18(11-15-20)16-21(24(27)19-12-8-17(2)9-13-19)25-26-22-6-4-5-7-23(22)29-25/h4-16H,3H2,1-2H3/b21-16-

InChI Key

OOFSHCOVDHANAX-PGMHBOJBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C2=NC3=CC=CC=C3O2)/C(=O)C4=CC=C(C=C4)C

SMILES

CCOC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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